Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by a pyrrole ring substituted with an amino group, a cyclobutylmethyl group, and a methyl ester group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-1-(cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent like thionyl chloride can yield the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-(cyclopropylmethyl)-1h-pyrrole-2-carboxylate
- Methyl 4-amino-1-(cyclohexylmethyl)-1h-pyrrole-2-carboxylate
- Methyl 4-amino-1-(cyclopentylmethyl)-1h-pyrrole-2-carboxylate
Uniqueness
Methyl 4-amino-1-(cyclobutylmethyl)-1h-pyrrole-2-carboxylate is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
methyl 4-amino-1-(cyclobutylmethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-15-11(14)10-5-9(12)7-13(10)6-8-3-2-4-8/h5,7-8H,2-4,6,12H2,1H3 |
InChI Key |
YMWXDRXCSVZXMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1CC2CCC2)N |
Origin of Product |
United States |
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